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Compound of Interest

Compound Name: N-Isononylcyclohexylamine

Cat. No.: B15175798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Isononylcyclohexylamine is a secondary amine with potential applications in various fields,

including as a building block in medicinal chemistry and as a corrosion inhibitor. This document

provides a detailed experimental protocol for the synthesis of N-Isononylcyclohexylamine via

reductive amination of cyclohexanone with isononylamine. The method described herein

utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, to ensure a high

yield and purity of the final product.

Principle of the Method
The synthesis of N-Isononylcyclohexylamine is achieved through a one-pot reductive

amination reaction. This method involves the initial formation of an imine intermediate from the

reaction of cyclohexanone and isononylamine. The imine is then reduced in situ by sodium

triacetoxyborohydride (STAB) to yield the desired secondary amine, N-
Isononylcyclohexylamine.[1][2] The reaction is typically performed in an anhydrous aprotic

solvent, such as dichloromethane, at room temperature.

Experimental Protocol
Materials and Reagents:
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Reagent/Material Grade Supplier

Cyclohexanone Reagent Sigma-Aldrich

Isononylamine 98% Alfa Aesar

Sodium Triacetoxyborohydride

(STAB)
97% Acros Organics

Dichloromethane (DCM),

anhydrous
ACS Fisher Scientific

Sodium Bicarbonate

(NaHCO₃)
ACS VWR

Magnesium Sulfate (MgSO₄),

anhydrous
ACS EMD Millipore

Hydrochloric Acid (HCl), 1M Volumetric J.T. Baker

Deuterated Chloroform

(CDCl₃)
99.8%

Cambridge Isotope

Laboratories

Equipment:

Round-bottom flask (100 mL)

Magnetic stirrer and stir bar

Argon or Nitrogen gas inlet

Separatory funnel (250 mL)

Rotary evaporator

NMR spectrometer (400 MHz or higher)

FT-IR spectrometer

Gas chromatograph-mass spectrometer (GC-MS)
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Procedure:

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add

cyclohexanone (1.0 g, 10.2 mmol).

Addition of Amine: Dissolve the cyclohexanone in 20 mL of anhydrous dichloromethane. To

this solution, add isononylamine (1.61 g, 11.2 mmol, 1.1 equivalents).

Initiation of Reaction: Stir the mixture at room temperature under an inert atmosphere (argon

or nitrogen) for 30 minutes to facilitate imine formation.

Reduction: Slowly add sodium triacetoxyborohydride (3.24 g, 15.3 mmol, 1.5 equivalents) to

the reaction mixture in portions over 10 minutes. The addition may cause a slight exotherm.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

Workup: Upon completion, quench the reaction by the slow addition of 30 mL of a saturated

aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and

extract the aqueous layer twice with 20 mL portions of dichloromethane.

Washing: Combine the organic layers and wash with 30 mL of brine (saturated NaCl

solution).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification: The crude product can be further purified by vacuum distillation or column

chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield

pure N-Isononylcyclohexylamine.

Data Presentation
Table 1: Reaction Parameters and Yield
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Parameter Value

Molar Ratio

(Cyclohexanone:Isononylamine:STAB)
1 : 1.1 : 1.5

Reaction Time 14 hours

Reaction Temperature Room Temperature

Theoretical Yield 2.29 g

Actual Yield (after purification) 1.95 g

Percent Yield 85%

Table 2: Characterization Data for N-Isononylcyclohexylamine

Analysis Result

Appearance Colorless to pale yellow oil

¹H NMR (400 MHz, CDCl₃) δ (ppm)
2.45 (m, 1H), 2.28 (t, J=7.6 Hz, 2H), 1.90-1.05

(m, 26H), 0.88 (d, J=6.8 Hz, 6H)

¹³C NMR (100 MHz, CDCl₃) δ (ppm)
56.5, 49.8, 39.2, 33.8, 31.9, 29.6, 29.3, 27.2,

26.1, 25.1, 22.7

FT-IR (neat, cm⁻¹) 3305 (N-H stretch), 2924, 2853 (C-H stretch)

Mass Spectrometry (EI) m/z 225 (M⁺), 142, 84

Purity (by GC-MS) >98%
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Reaction Workup & Purification Analysis

Cyclohexanone +
Isononylamine in DCM

Imine Formation
(30 min, RT)

Addition of
Sodium Triacetoxyborohydride

Reduction
(12-16h, RT)

Quench with
NaHCO₃ (aq)

Extraction with
DCM

Wash with
Brine

Dry over
MgSO₄

Concentration
(Rotary Evaporator)

Purification
(Vacuum Distillation or

Column Chromatography)

Characterization:
- NMR (¹H, ¹³C)

- FT-IR
- GC-MS

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of N-Isononylcyclohexylamine.

Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all

times.

Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an

inert atmosphere and avoid contact with water.

Cyclohexanone and isononylamine are irritants. Avoid inhalation and skin contact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of N-
Isononylcyclohexylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15175798#experimental-setup-for-n-
isononylcyclohexylamine-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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